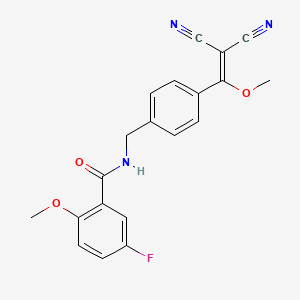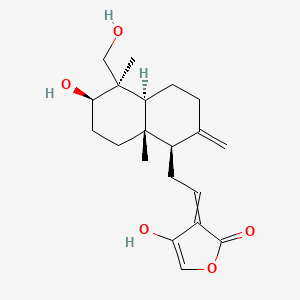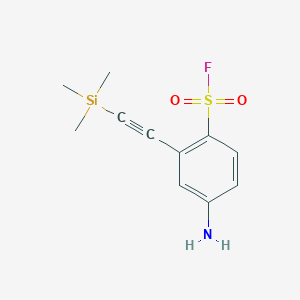
S-Adenosyl-L-methionine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Adenosyl-L-methionine-d3: is a deuterated form of S-Adenosyl-L-methionine, a naturally occurring compound found in all living cells. It plays a crucial role in methylation reactions, where it donates methyl groups to various substrates, including DNA, proteins, and lipids. The deuterated form, this compound, is used in scientific research to study metabolic pathways and enzyme mechanisms due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine-d3 is synthesized from methionine and ATP through the action of methionine adenosyltransferase. The deuterated form is produced by incorporating deuterium atoms into the methionine molecule before the enzymatic reaction. This process involves the use of deuterated water (D2O) and other deuterated reagents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are cultured in a medium containing deuterated substrates, allowing them to produce the deuterated compound. The product is then purified using chromatographic techniques to achieve high purity and isotopic enrichment .
化学反応の分析
Types of Reactions: S-Adenosyl-L-methionine-d3 undergoes various chemical reactions, including:
Methylation: Transfers a methyl group to substrates such as DNA, RNA, proteins, and small molecules.
Decarboxylation: Converts to decarboxylated S-Adenosyl-L-methionine, which participates in polyamine biosynthesis.
Transmethylation: Involves the transfer of a methyl group to an acceptor molecule, forming S-Adenosyl-L-homocysteine
Common Reagents and Conditions:
Methylation: Requires methyltransferase enzymes and substrates like DNA or proteins.
Decarboxylation: Involves decarboxylase enzymes and specific cofactors.
Transmethylation: Utilizes methyltransferase enzymes and acceptor molecules
Major Products:
Methylated DNA/RNA: Resulting from methylation reactions.
Polyamines: Produced from decarboxylation reactions.
S-Adenosyl-L-homocysteine: Formed during transmethylation
科学的研究の応用
Chemistry: S-Adenosyl-L-methionine-d3 is used as a stable isotope-labeled compound in mass spectrometry to study metabolic pathways and enzyme kinetics. It helps in quantifying the turnover rates of methylation reactions and identifying intermediates in biosynthetic pathways .
Biology: In biological research, this compound is used to investigate the role of methylation in gene expression, epigenetics, and cellular signaling. It aids in understanding how methylation affects DNA and protein function .
Medicine: this compound is used in clinical studies to explore its potential therapeutic effects in treating depression, liver diseases, and osteoarthritis. It is also used to study the pharmacokinetics and metabolism of S-Adenosyl-L-methionine in the human body .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. It is also employed in the development of diagnostic assays for measuring methylation levels in biological samples .
作用機序
S-Adenosyl-L-methionine-d3 exerts its effects through methylation reactions, where it donates a methyl group to various substrates. This process is catalyzed by methyltransferase enzymes. The methyl group transfer alters the structure and function of the target molecules, affecting gene expression, protein activity, and cellular signaling pathways. The deuterium atoms in this compound provide stability and allow for precise tracking of the methylation process in research studies .
類似化合物との比較
S-Adenosyl-L-methionine: The non-deuterated form, widely used in biological and medical research.
S-Adenosyl-L-homocysteine: A product of transmethylation reactions, involved in the regulation of methylation processes.
Decarboxylated S-Adenosyl-L-methionine: Participates in polyamine biosynthesis
Uniqueness: S-Adenosyl-L-methionine-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. The incorporation of deuterium atoms provides enhanced stability and enables detailed analysis of methylation reactions and enzyme mechanisms .
特性
分子式 |
C15H22N6O5S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(trideuteriomethyl)sulfonio]butanoate |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1D3 |
InChIキー |
MEFKEPWMEQBLKI-JSJAHMFWSA-N |
異性体SMILES |
[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B11935903.png)

![(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B11935912.png)
![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11935914.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide](/img/structure/B11935922.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)
![(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
![2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11935945.png)


![azanium;(2S,3S,4S,5R,6S)-6-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B11935983.png)
![N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine](/img/structure/B11935991.png)
